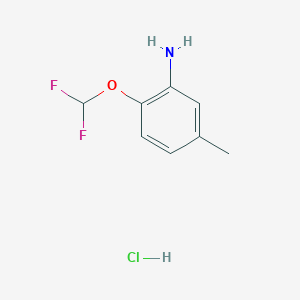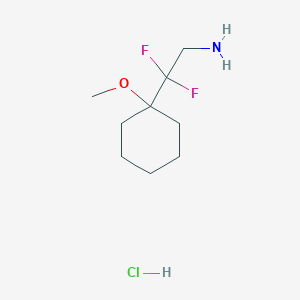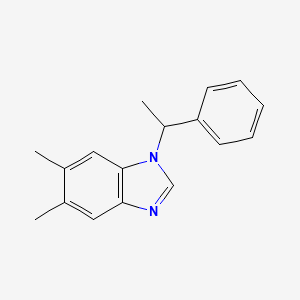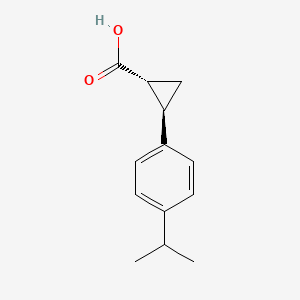
3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride is a complex organic compound featuring a pyrrole ring substituted with chloro, trichloroacetyl, and sulfonyl chloride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride typically involves multi-step organic reactions. One common approach is the chlorination of a pyrrole derivative, followed by the introduction of trichloroacetyl and sulfonyl chloride groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and sulfonyl chloride groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Addition Reactions: The trichloroacetyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with specific functional groups.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: Its derivatives may have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The trichloroacetyl and sulfonyl chloride groups play a crucial role in these interactions, enabling the compound to exert its effects through multiple pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-5-methylphenylcarbamate: This compound shares the chloro and pyrrole moieties but differs in the presence of a methylphenylcarbamate group.
3-chloro-5-methylphenylcarbamate-β-cyclodextrin:
Uniqueness
3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride is unique due to the presence of both trichloroacetyl and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
3-chloro-5-(2,2,2-trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl5NO3S/c7-2-1-3(4(13)6(8,9)10)12-5(2)16(11,14)15/h1,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBIOUCWMOUSMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Cl)S(=O)(=O)Cl)C(=O)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl5NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


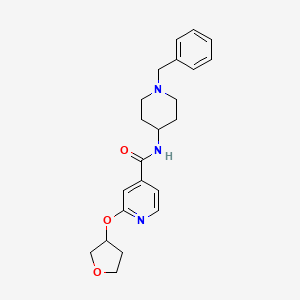
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2410329.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2410330.png)

